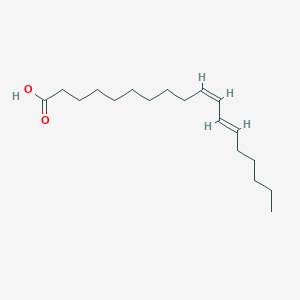![molecular formula C₁₁H₂₀N₂O₂ B1145208 (1r,2s,4s)-Rel-2-Amino-7-Boc-7-Azabicyclo[2.2.1]heptan CAS No. 500556-93-4](/img/structure/B1145208.png)
(1r,2s,4s)-Rel-2-Amino-7-Boc-7-Azabicyclo[2.2.1]heptan
Übersicht
Beschreibung
(1R,2S,4S)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane, also known as 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, is a cyclic organic compound that has been studied for its potential synthesizing and medicinal uses. It is a bicyclic compound, meaning it contains two fused rings of atoms, and is composed of seven carbon atoms, two nitrogen atoms, and two oxygen atoms. This compound is of particular interest due to its ability to be used as a chiral intermediate in the synthesis of various compounds and its potential medicinal applications. In 2.1]heptane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
Diese Verbindung wird im Bereich der asymmetrischen Synthese eingesetzt, die für die Herstellung enantiomerenreiner Substanzen unerlässlich ist. Ihre starre bicyclische Struktur bietet eine chirale Umgebung, die zu hoher Enantioselektivität bei chemischen Reaktionen führen kann {svg_1}. Dies ist besonders wichtig in der pharmazeutischen Industrie, da die Chiralität eines Arzneimittels dessen Wirksamkeit und Sicherheit beeinflussen kann.
Organokatalyse
In der Organokatalyse werden kleine organische Moleküle als Katalysatoren verwendet, um chemische Reaktionen zu beschleunigen. Die Azabicyclo[2.2.1]heptan-Struktur der Verbindung kann zur Entwicklung neuartiger Organokatalysatoren genutzt werden, die eine Vielzahl von chemischen Umwandlungen ermöglichen, darunter Cycloadditionen und Aldolreaktionen {svg_2}.
Arzneimittelforschung
Das bicyclische Gerüst dieser Verbindung ist ein Merkmal vieler bioaktiver Moleküle und macht sie zu einem wertvollen Gerüst in der Arzneimittelforschung. Es kann funktionalisiert werden, um Analoga von Naturprodukten zu erzeugen oder die Wechselwirkung mit biologischen Zielstrukturen zu optimieren, was möglicherweise zu neuen Therapeutika führt {svg_3}.
Materialwissenschaft
In der Materialwissenschaft kann das Gerüst der Verbindung verwendet werden, um Polymere mit spezifischen Eigenschaften zu synthetisieren. Beispielsweise können ihre Derivate Ringöffnungsreaktionen eingehen, um Polymere mit den gewünschten mechanischen und thermischen Eigenschaften zu bilden {svg_4}.
Analytische Chemie
Die Verbindung kann als Standard oder Reagenz in der analytischen Chemie dienen, um das Vorhandensein anderer Substanzen zu quantifizieren oder nachzuweisen. Ihre klar definierte Struktur ermöglicht eine präzise Kalibrierung in der instrumentellen Analyse {svg_5}.
Umweltwissenschaften
Derivate dieser Verbindung könnten für Umweltanwendungen untersucht werden, wie z. B. die Entwicklung von Sensoren oder Absorptionsmitteln zur Schadstoffentfernung. Ihre Fähigkeit, stabile Komplexe mit verschiedenen Ionen oder Molekülen zu bilden, kann bei Sanierungsbemühungen in der Umwelt genutzt werden {svg_6}.
Biotechnologie
In der Biotechnologie kann die Verbindung als Baustein für die Synthese komplexer Moleküle verwendet werden. Ihre Struktur kann in größere molekulare Gerüste integriert werden, die im Enzymdesign, in der synthetischen Biologie oder als Sonden für biologische Systeme verwendet werden können {svg_7}.
Optische Sensoren
Die einzigartigen optischen Eigenschaften bestimmter Derivate dieser Verbindung können bei der Entwicklung optischer Sensoren angewendet werden. Diese Sensoren können verwendet werden, um Veränderungen in der Umwelt zu detektieren oder für die biomedizinische Diagnostik {svg_8}.
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
Eigenschaften
IUPAC Name |
tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZVWZIJNIEQ-XHNCKOQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500556-93-4, 1000870-15-4 | |
| Record name | rac-tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







